Trimethoxy(4-vinylphenyl)silane

Proton exchange membrane Fuel cell Radiation grafting

Trimethoxy(4-vinylphenyl)silane, also known as p-styryltrimethoxysilane, is a bifunctional organosilane coupling agent (CAS 18001-13-3) featuring a hydrolyzable trimethoxysilyl group and a polymerizable styryl (4-vinylphenyl) functional group. Unlike simpler vinyl- or phenyl-silanes, the para-substituted styryl moiety enables radical, cationic, and anionic polymerization while the trimethoxysilyl group hydrolyzes and condenses to form covalent bonds with hydroxylated inorganic surfaces such as silica, glass, and metal oxides.

Molecular Formula C11H16O3Si
Molecular Weight 224.33 g/mol
CAS No. 18001-13-3
Cat. No. B096534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(4-vinylphenyl)silane
CAS18001-13-3
Molecular FormulaC11H16O3Si
Molecular Weight224.33 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=C(C=C1)C=C)(OC)OC
InChIInChI=1S/C11H16O3Si/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4/h5-9H,1H2,2-4H3
InChIKeyLTQBNYCMVZQRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxy(4-vinylphenyl)silane (CAS 18001-13-3): Styryl-Functional Silane Coupling Agent for Polymerizable Surface Modification and Composite Interphases


Trimethoxy(4-vinylphenyl)silane, also known as p-styryltrimethoxysilane, is a bifunctional organosilane coupling agent (CAS 18001-13-3) featuring a hydrolyzable trimethoxysilyl group and a polymerizable styryl (4-vinylphenyl) functional group [1]. Unlike simpler vinyl- or phenyl-silanes, the para-substituted styryl moiety enables radical, cationic, and anionic polymerization while the trimethoxysilyl group hydrolyzes and condenses to form covalent bonds with hydroxylated inorganic surfaces such as silica, glass, and metal oxides . This dual reactivity establishes it as a specialized monomer and surface modifier rather than a generic coupling agent, enabling covalent integration of inorganic fillers into styrenic and acrylic polymer matrices.

Covalent inorganic filler integration
Styrenic/acrylic polymer compatibility
Polymerizable surface modification

Why Generic Substitution Fails for Trimethoxy(4-vinylphenyl)silane: The Functional Specificity of the Styryl Moiety


Generic silanes cannot functionally replace trimethoxy(4-vinylphenyl)silane in applications demanding simultaneous aromatic compatibility and covalent polymerization capability. While vinyltrimethoxysilane (VTMS) offers vinylic polymerization [1] and phenyltrimethoxysilane (PTMS) provides aromatic π-character [2], neither provides the combined reactivity of the 4-vinylphenyl group: the vinyl moiety enables radical, cationic, and anionic polymerization, while the phenyl ring permits π-π stacking, sulfonation, and refractive index matching with styrenic polymers . This synergistic functionality is critical for applications such as radiation-grafted fuel cell membranes where post-sulfonation of the aromatic ring and silane crosslinking are both required, a combination unattainable with mono-functional silanes [3]. The quantitative evidence below establishes where this differentiation translates into measurable performance advantages.

Vinyltrimethoxysilane
May lack aromatic π-character for sulfonation and π-π stacking compatibility.
Phenyltrimethoxysilane
May not support radical, cationic, or anionic chain-growth polymerization.
Mono-functional silanes
Dual styryl/trimethoxysilyl reactivity limits direct substitution when simultaneous polymerization and post-functionalization are required.

Trimethoxy(4-vinylphenyl)silane: Quantitative Comparative Evidence for Procurement Decision Support


Proton Conductivity in Radiation-Grafted Fuel Cell Membranes: p-Styryltrimethoxysilane vs. Styrene-Grafted and Nafion Membranes

In a direct comparison of polymer electrolyte membranes, grafting of p-styryltrimethoxysilane into ETFE films, followed by sulfonation and silane-crosslinking, produced membranes with properties comparable to Nafion and superior to conventional styrene-grafted membranes [1]. The p-styryltrimethoxysilane-grafted membrane achieved a proton conductivity of 0.15 S/cm at room temperature in a water-saturated state, with an ion exchange capacity of 1.56 mmol/g and water uptake of 56.7% [1]. The silane-crosslinking derived solely from the trimethoxysilyl groups enabled chemical stabilization not possible with styrene-only grafts.

Proton conductivity
Head-to-head
Target: 0.15 S/cm
Nafion: comparable; styrene-grafted: inferior
Supports crosslinking-derived membrane stability
ETFE-grafted, sulfonated, water-saturated RT
Proton exchange membrane Fuel cell Radiation grafting Silane crosslinking

Refractive Index Compatibility with Polystyrene: p-Styryltrimethoxysilane vs. Vinyltrimethoxysilane vs. Phenyltrimethoxysilane

The refractive index (nD20) of p-styryltrimethoxysilane is reported as 1.504 , significantly closer to that of polystyrene (nD20 ≈ 1.59) compared to the simpler analog vinyltrimethoxysilane (nD20 = 1.393) [1] and moderately higher than phenyltrimethoxysilane (nD20 ≈ 1.474) [2]. This improved refractive index matching minimizes light scattering at the filler-matrix interface in transparent polystyrene composites, a critical parameter for optical-grade materials.

Refractive index
Class-level
1.504
nD20
Closer RI match may reduce interfacial scattering
Supplier and PubChem data
Refractive index matching Optical composites Polystyrene Silane coupling agent

Controlled Hydrolysis Kinetics for Nanosilica Network Formation vs. Fast-Hydrolyzing Silanes

Graft-copolymerization of p-styryltrimethoxysilane onto natural rubber microparticles in latex stage enabled the formation of three-dimensional nanosilica networks rather than large, discrete silica particles [1]. The study explicitly attributes this morphology to the slow rate of hydrolysis and condensation of p-styryltrimethoxysilane compared to more reactive alkoxysilanes like tetraethoxysilane (TEOS), which typically form micron-sized aggregates under analogous conditions [1]. The resulting nanomatrix increased both tensile strength and modulus of the rubber.

Silica morphology
Class-level
Morphology
Nanosilica network
vs. micron aggregates (TEOS)
Slower hydrolysis supports nanostructured composites
TEM morphology observation
Sol-gel Nanosilica Hydrolysis kinetics Rubber nanocomposites

Polymerization Reactivity Profile: Radical, Cationic, and Anionic Pathways vs. Non-Vinyl Silanes

According to the manufacturer Shin-Etsu, p-styryltrimethoxysilane (KBM-1403) is capable of undergoing radical, cationic, and anionic polymerization due to its styryl group . This contrasts with non-vinyl silanes such as phenyltrimethoxysilane, 3-aminopropyltrimethoxysilane, and 3-glycidoxypropyltrimethoxysilane, which cannot participate in chain-growth polymerization. This enables covalent incorporation into growing polymer chains rather than mere physical blending or interfacial adsorption.

Polymerization
Class-level
Radical Cationic Anionic
Multi-mechanism polymerizability for covalent backbone integration
Manufacturer specification; data to verify
Polymerizable silane Styryl functional group Copolymerization Surface-initiated polymerization

Trimethoxy(4-vinylphenyl)silane: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Crosslinked Proton-Conducting Membranes for Fuel Cells

When procuring a silane monomer for radiation-grafted fuel cell membranes, trimethoxy(4-vinylphenyl)silane is selected over styrene because its trimethoxysilyl group enables post-grafting silane-crosslinking that chemically stabilizes the membrane. The resulting p-styryltrimethoxysilane-grafted membrane achieves proton conductivity of 0.15 S/cm and an ion exchange capacity of 1.56 mmol/g, properties stated as comparable to Nafion and superior to styrene-grafted membranes .

Transparent Polystyrene-Silica Nanocomposites Requiring Low Haze

For optical-grade polystyrene composites, trimethoxy(4-vinylphenyl)silane provides a refractive index (1.504) significantly closer to the polystyrene matrix than vinyltrimethoxysilane (1.393) or phenyltrimethoxysilane (1.474), reducing interfacial light scattering and haze [2]. This property makes it the preferred coupling agent for transparent display materials and optical encapsulants.

Organic-Inorganic Nanomatrix Elastomers with Controlled Silica Morphology

In rubber nanocomposite synthesis, the slower hydrolysis kinetics of trimethoxy(4-vinylphenyl)silane relative to TEOS prevents the formation of large, micron-sized silica aggregates, instead producing a three-dimensional nanosilica network that enhances tensile strength and modulus . This controlled nanostructure is unattainable with fast-hydrolyzing silanes.

Surface-Initiated Polymerization from Inorganic Substrates

For grafting-from polymerization strategies on silica or glass substrates, trimethoxy(4-vinylphenyl)silane is preferred over non-polymerizable silanes (e.g., phenyltrimethoxysilane, aminopropyltriethoxysilane) because its styryl group can initiate radical, cationic, or anionic polymerization, covalently anchoring the growing polymer chain to the surface . This direct covalent integration cannot be replicated with condensation-cure-only silanes.

Application
Selection Property
Validation Focus
Proton-conducting membrane fabrication
Silane-crosslinkable styryl monomer
Post-sulfonation chemical stability
Transparent polystyrene composites
Refractive index match to matrix
Interfacial scattering reduction
Organic-inorganic nanomatrix elastomers
Controlled hydrolysis kinetics
Nanosilica network morphology
Surface-initiated polymerization
Multi-mechanism polymerizable group
Covalent polymer anchoring
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